

Preclinical Pharmacokinetic Profile of SPH5030: An In-Depth Technical Guide

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Compound of Interest		
Compound Name:	SPH5030	
Cat. No.:	B12411692	Get Quote

Introduction: **SPH5030** is a novel, selective, and irreversible tyrosine kinase inhibitor targeting Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] Developed to improve upon existing therapies, **SPH5030** has demonstrated potent activity against HER2-amplified and mutant cancers in preclinical models.[3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of **SPH5030**, detailing its absorption, distribution, metabolism, and excretion (ADME) properties in key preclinical species. The data presented herein are crucial for understanding the compound's disposition and for guiding its clinical development.

In Vivo Pharmacokinetics

The pharmacokinetic profile of **SPH5030** was evaluated in Sprague Dawley rats and Cynomolgus monkeys following both intravenous (IV) and oral (PO) administration. The compound exhibited low clearance and a wide tissue distribution.[4]

Pharmacokinetic Parameters in Rats

Following intravenous administration, **SPH5030** showed a low plasma clearance of 5.83 L/min/kg and a volume of distribution of 1.66 L/kg.[4] After oral dosing, the compound reached maximum plasma concentration (Cmax) between 2 and 4.5 hours.[4] The oral bioavailability in rats was determined to be in the range of 56.4% to 64.3%.[4]



Parameter	Intravenous	Oral (8 mg/kg)
Cmax (ng/mL)	-	Data not specified
Tmax (h)	-	2 - 4.5[4]
AUC (ng·h/mL)	Data not specified	Data not specified
t1/2 (h)	4.61 - 9.14[4]	4.61 - 9.14[4]
CL (L/min/kg)	5.83[4]	-
Vd (L/kg)	1.66[4]	-
F (%)	-	56.4 - 64.3[4]

Pharmacokinetic Parameters in Cynomolgus Monkeys

In Cynomolgus monkeys, **SPH5030** also demonstrated low clearance (6.95 L/min/kg) and a larger volume of distribution (2.67 L/kg) compared to rats after intravenous administration.[4] The oral bioavailability in monkeys was between 18.1% and 38.0%.[4]

Parameter	Intravenous	Oral
Cmax (ng/mL)	-	Data not specified
Tmax (h)	-	2 - 4.5[4]
AUC (ng·h/mL)	Data not specified	Data not specified
t1/2 (h)	4.61 - 9.14[4]	4.61 - 9.14[4]
CL (L/min/kg)	6.95[4]	-
Vd (L/kg)	2.67[4]	-
F (%)	-	18.1 - 38.0[4]

Distribution

Tissue distribution studies in rats after an oral dose of 8 mg/kg revealed that **SPH5030** is widely distributed, with most tissues showing higher exposure than plasma.[5]



Metabolism and Excretion

In vitro studies indicated that **SPH5030** exhibits stable metabolism. The primary enzymes responsible for its metabolism are Cytochrome P450 3A4/5 (CYP3A4/5) and CYP2C8.[1][2] Importantly, **SPH5030** showed no or weak inhibitory potential on major CYP450 enzymes.[1][2]

Excretion studies in rats demonstrated that the primary route of elimination is through feces.[1] [2] **SPH5030** was identified as the major circulating entity in both rats and monkeys, and no significant gender differences in plasma exposure were observed.[4]

Transporter Interaction

In vitro assays using Caco-2 cells were conducted to evaluate the potential for **SPH5030** to be a substrate of efflux transporters. The results indicated that **SPH5030** is a minor substrate of both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1] Co-administration with P-gp or BCRP inhibitors decreased the efflux ratio, confirming this interaction.[1] **SPH5030** itself was found to be a weak inhibitor of these efflux transporters.[1]

Experimental ProtocolsIn Vivo Pharmacokinetic Studies

- Animal Models: Sprague Dawley rats and Cynomolgus monkeys were used for the pharmacokinetic evaluations.[1]
- Administration: For intravenous studies, SPH5030 was administered as a single bolus dose.
 For oral studies, the compound was administered via oral gavage.
- Sample Collection: Serial blood samples were collected at predetermined time points postdosing. Plasma was separated by centrifugation.
- Bioanalysis: Plasma concentrations of SPH5030 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using noncompartmental analysis of the plasma concentration-time data.

Tissue Distribution Study



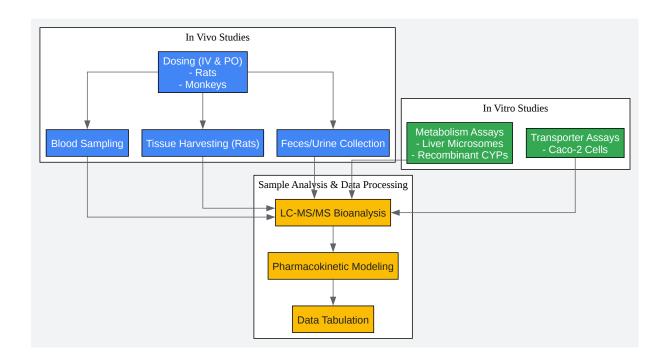
- Animal Model: Sprague Dawley rats were used.[5]
- Administration: A single oral dose of 8 mg/kg of SPH5030 was administered.
- Sample Collection: At various time points, animals were euthanized, and various tissues were collected.
- Analysis: The concentration of SPH5030 in tissue homogenates was quantified to determine the extent of distribution.

In Vitro Metabolism

- Systems: Human liver microsomes and recombinant human CYP enzymes were used.
- Incubation: SPH5030 was incubated with the metabolic systems in the presence of necessary cofactors (e.g., NADPH).
- Metabolite Identification: The reaction mixtures were analyzed by LC-MS/MS to identify the metabolites formed.
- CYP Inhibition Assay: The potential of SPH5030 to inhibit specific CYP450 isoenzymes was
 assessed by co-incubating it with probe substrates for each enzyme. The formation of the
 probe substrate's metabolite was measured.[5]

Visualizations

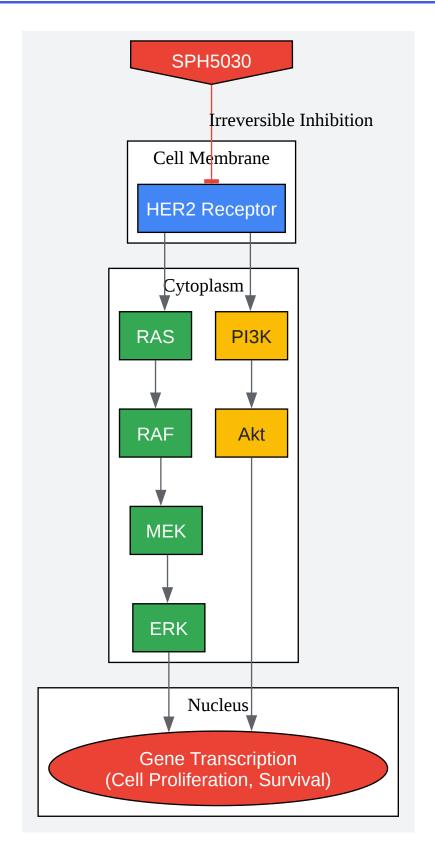




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Caption: Experimental workflow for preclinical pharmacokinetic evaluation of SPH5030.





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Caption: SPH5030 mechanism of action via inhibition of the HER2 signaling pathway.



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